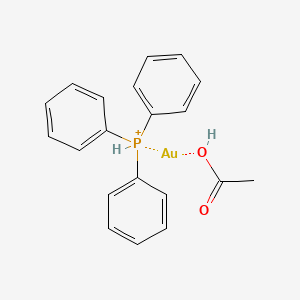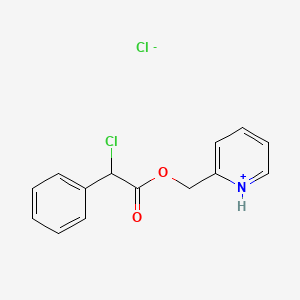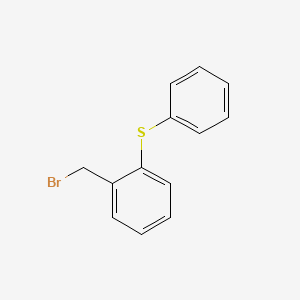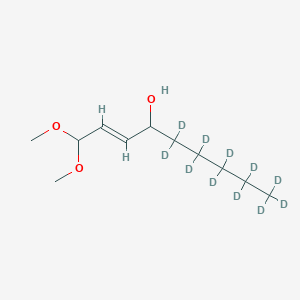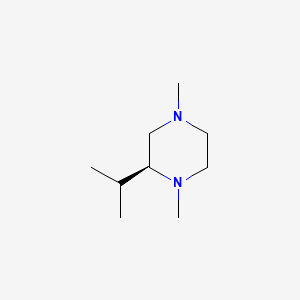
(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine is a chiral piperazine derivative Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, as well as the one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine, are preferred methods . These processes are highly selective and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while reduction can produce various substituted piperazines .
Scientific Research Applications
(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives can act on neurotransmitter receptors in the brain, leading to their use as antipsychotic agents . The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, piperazine, is a simpler structure with similar basic properties.
1-Methylpiperazine: This derivative has a single methyl group attached to the piperazine ring.
2,6-Disubstituted Piperazines: These compounds have substitutions at the 2 and 6 positions, offering different chemical and biological properties.
Uniqueness
(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
(2S)-1,4-dimethyl-2-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-8(2)9-7-10(3)5-6-11(9)4/h8-9H,5-7H2,1-4H3/t9-/m1/s1 |
InChI Key |
UOYWUURPXFHBFC-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H]1CN(CCN1C)C |
Canonical SMILES |
CC(C)C1CN(CCN1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


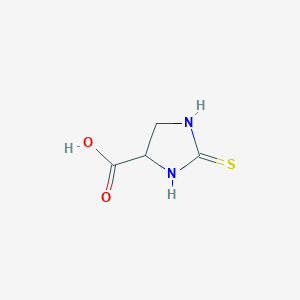
![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
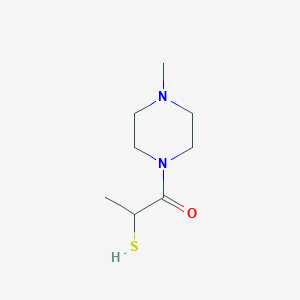
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
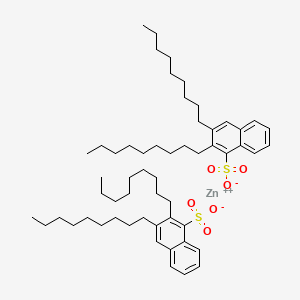
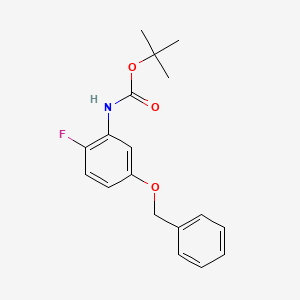
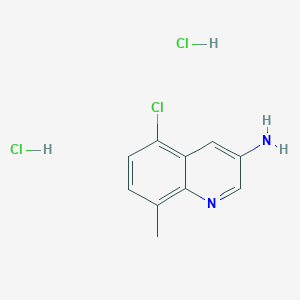
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
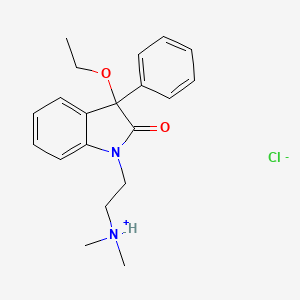
![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
